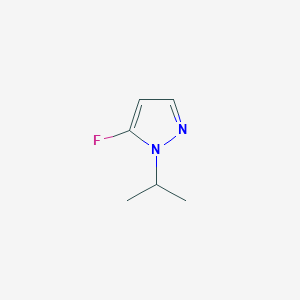

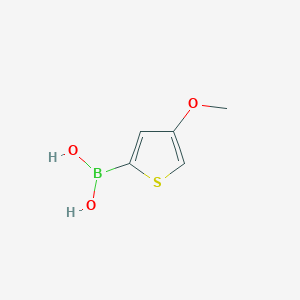

![molecular formula C21H19N3O3 B2837270 N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoquinoline-1-carboxamide CAS No. 2034456-37-4](/img/structure/B2837270.png)

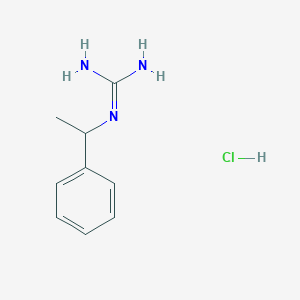

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoquinoline-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoquinoline-1-carboxamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds, such as 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives, has been reported . These compounds were synthesized as PARP1 inhibitors, which play an important role in single-strand DNA break repair processes . A similar synthetic method could potentially be used for the synthesis of “this compound”.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds involve the reaction of 2-aminophenols with alkynones . Mechanistic experiments indicated that the hydroxy proton of the aminophenol could play a crucial role in the formation of an alkynylketimine intermediate that undergoes 7- endo-dig cyclization .科学的研究の応用

Hydrolytic Ring Opening Reactions

Research into hydrolytic ring-opening reactions of quinazoline derivatives, similar to the structure of interest, provides insights into their chemical behavior under various conditions. Shemchuk et al. (2010) explored the hydrolysis of ethyl 3-furfuryl-4-oxo-3,4-dihydroquinazoline-2-carboxylate, revealing its transformation under acid, alkaline, or neutral medium into different benzamide derivatives. This study highlights the chemical versatility and potential for creating diverse compounds from quinazoline derivatives (Shemchuk, Chernykh, Levashov, & Sytnik, 2010).

Antimicrobial Agents

The development of antimicrobial agents is a significant area of research for quinazoline and isoquinoline derivatives. For instance, Desai et al. (2011) synthesized a series of compounds with potential antibacterial and antifungal activities, demonstrating the relevance of such derivatives in medicinal chemistry for creating new therapies against infectious diseases (Desai, Dodiya, & Shihora, 2011).

Cytotoxic Activity

The investigation into the cytotoxic activities of compounds, including quinazoline derivatives, is crucial for discovering potential cancer treatments. Bu et al. (2001) synthesized a series of 7-oxo-7H-dibenz[f,ij]isoquinoline and benzo[e]perimidine derivatives with cationic side chains, evaluating their effects on biological activity and showing significant potential in cancer therapy (Bu, Deady, Finlay, Baguley, & Denny, 2001).

Synthesis of Bioactive Molecules

The synthesis of bioactive molecules involving quinazoline derivatives is a key area of research, aiming at identifying compounds with various pharmacological activities. Patel et al. (2009) explored the synthesis of fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole for biological and pharmacological screening, indicating the broad applicability of these compounds in drug discovery (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

作用機序

Target of Action

The compound, also known as N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]isoquinoline-1-carboxamide, primarily targets Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a widely explored anticancer drug target that plays an important role in single-strand DNA break repair processes .

Mode of Action

The compound interacts with its target, PARP1, and inhibits its function. The inhibition of PARP1 disrupts the single-strand DNA break repair processes, which can lead to cell death, particularly in cancer cells that have defective DNA repair mechanisms .

Biochemical Pathways

The compound affects the Wnt/β-catenin signaling pathway . This pathway is crucial for cell proliferation and differentiation, and its dysregulation is often associated with colorectal cancer . By inhibiting PARP1, the compound disrupts this pathway, potentially leading to the suppression of cancer cell growth .

Result of Action

The primary result of the compound’s action is the inhibition of PARP1, leading to disruption of single-strand DNA break repair processes . This can result in cell death, particularly in cancer cells with defective DNA repair mechanisms . Therefore, the compound has potential as an anticancer agent.

特性

IUPAC Name |

N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]isoquinoline-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3/c25-19-14-27-18-8-4-2-6-16(18)13-24(19)12-11-23-21(26)20-17-7-3-1-5-15(17)9-10-22-20/h1-10H,11-14H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDOJPVUXAHJODB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)C3=NC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

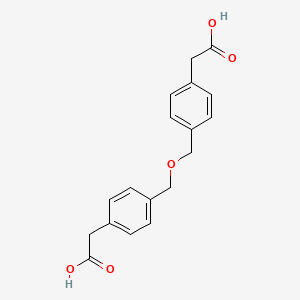

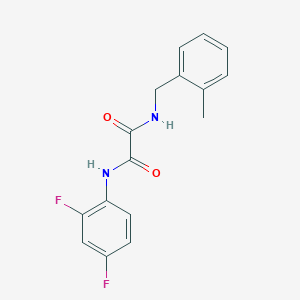

![5-amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-[(2-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2837192.png)

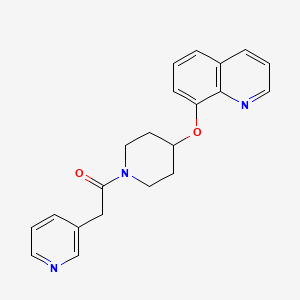

![methyl 3-(1-{4-[(1-cyano-2-methoxyethyl)carbamoyl]phenyl}-3,5-dimethyl-1H-pyrazol-4-yl)propanoate](/img/structure/B2837205.png)

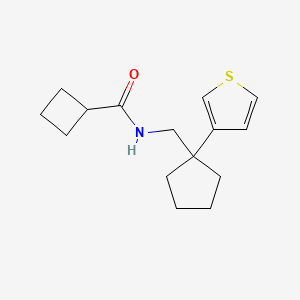

![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2837208.png)

![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2837209.png)